3-Bromo-5-hydroxy-4-nitrobenzotrifluoride

Intramolecular hydrogen bonding Conformational analysis Ortho-nitrophenol

3-Bromo-5-hydroxy-4-nitrobenzotrifluoride (CAS 1980074-97-2) is a densely functionalized aromatic compound bearing bromine, hydroxyl, nitro, and trifluoromethyl substituents on a single benzene ring. The compound belongs to the class of substituted benzotrifluorides, which are widely used as intermediates in agrochemical, pharmaceutical, and materials synthesis.

Molecular Formula C7H3BrF3NO3
Molecular Weight 286.00 g/mol
Cat. No. B12866442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-hydroxy-4-nitrobenzotrifluoride
Molecular FormulaC7H3BrF3NO3
Molecular Weight286.00 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)[N+](=O)[O-])Br)C(F)(F)F
InChIInChI=1S/C7H3BrF3NO3/c8-4-1-3(7(9,10)11)2-5(13)6(4)12(14)15/h1-2,13H
InChIKeyGGUFNPLROBJXGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-hydroxy-4-nitrobenzotrifluoride Procurement Guide: A Triply Functionalized CF₃-Aromatic Building Block


3-Bromo-5-hydroxy-4-nitrobenzotrifluoride (CAS 1980074-97-2) is a densely functionalized aromatic compound bearing bromine, hydroxyl, nitro, and trifluoromethyl substituents on a single benzene ring . The compound belongs to the class of substituted benzotrifluorides, which are widely used as intermediates in agrochemical, pharmaceutical, and materials synthesis [1]. Its molecular formula is C₇H₃BrF₃NO₃ with a molecular weight of 286.00 g/mol, and predicted physicochemical properties include a boiling point of 243.0±40.0 °C, density of 1.914±0.06 g/cm³, and pKa of 3.20±0.20 . The simultaneous presence of an electrophilic bromine site, a reducible nitro group, a hydrogen-bond-donating hydroxyl, and a lipophilic electron-withdrawing trifluoromethyl group distinguishes this scaffold from simpler benzotrifluoride analogs .

Why 3-Bromo-5-hydroxy-4-nitrobenzotrifluoride Cannot Be Replaced by Simpler Benzotrifluoride Analogs


Generic substitution of 3-Bromo-5-hydroxy-4-nitrobenzotrifluoride with structurally related benzotrifluorides fails due to the compound's unique ortho-nitro-phenol architecture, which creates a specific electronic environment and hydrogen-bonding network not present in analogs lacking the hydroxyl group . In closely related compounds such as 3-Bromo-5-nitrobenzotrifluoride (CAS 630125-49-4) or 2-Bromo-4-nitrobenzotrifluoride (CAS 875238-74-7), the absence of the phenolic -OH eliminates the potential for intramolecular hydrogen bonding to the adjacent nitro group, altering both the compound's conformational preference and its reactivity profile in subsequent synthetic steps [1]. Furthermore, the precise 1,2,3,5-substitution pattern (Br, OH, NO₂, CF₃) provides a distinct regiochemical handle that is not reproducible with positional isomers such as 3-Bromo-4-hydroxy-5-nitrobenzotrifluoride (CAS 206759-48-0), which places the hydroxyl para to the nitro group rather than ortho [2]. The difference in substitution pattern directly impacts the compound's utility in selective deprotonation and functionalization sequences employed in agrochemical intermediate synthesis [3].

Quantitative Differentiation Evidence for 3-Bromo-5-hydroxy-4-nitrobenzotrifluoride vs. Closest Analogs


Ortho-Nitro-Phenol Intramolecular Hydrogen Bonding Confers Unique Conformational Locking vs. Non-Hydroxylated Analogs

3-Bromo-5-hydroxy-4-nitrobenzotrifluoride contains a hydroxyl group positioned ortho to the nitro group, forming a six-membered intramolecular hydrogen-bonded ring that locks the conformation of the molecule . This structural feature is entirely absent in the closest commercially available analog, 3-Bromo-5-nitrobenzotrifluoride (CAS 630125-49-4), which lacks the hydroxyl group and therefore cannot form this hydrogen bond . The intramolecular hydrogen bond in ortho-nitrophenols has been shown to increase the nitro group's coplanarity with the aromatic ring and reduce rotational freedom, which can influence π-stacking interactions and the compound's behavior in crystalline solids and enzyme-binding pockets .

Intramolecular hydrogen bonding Conformational analysis Ortho-nitrophenol

Electron-Withdrawing CF₃ Group Modulates Nitro Group Reactivity in SNAr Reactions vs. Non-Fluorinated Analogs

The trifluoromethyl group in 3-substituted benzotrifluorides strongly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) by stabilizing the Meisenheimer complex intermediate through its powerful -I inductive effect [1]. Studies on 3-R-5-nitrobenzotrifluorides demonstrate that the CF₃ group significantly increases the mobility of both the nitro group and fluorine substituents compared to non-fluorinated nitrobenzene derivatives [1]. In the target compound 3-Bromo-5-hydroxy-4-nitrobenzotrifluoride, the CF₃ group is positioned meta to both the bromine and nitro substituents, creating a complementary electronic push-pull system that enhances the electrophilicity at the bromine-bearing carbon for cross-coupling reactions while maintaining the nitro group as a viable leaving group in SNAr displacements . This dual activation is not achievable in non-fluorinated bromonitrophenol analogs.

SNAr reactivity Electron-withdrawing groups Nucleophilic aromatic substitution

Bromine Substituent Enables Suzuki-Miyaura Cross-Coupling Orthogonal to Nitro Group Reduction vs. Chloro Analogs

The bromine atom in 3-Bromo-5-hydroxy-4-nitrobenzotrifluoride serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . Bromoarenes generally exhibit 50- to 100-fold higher reactivity in oxidative addition with Pd(0) catalysts compared to the corresponding chloroarenes, enabling milder reaction conditions and higher yields [1]. This reactivity advantage is particularly critical in complex synthetic sequences where the nitro group must be preserved for later reduction to an amine. The compound's bromine atom is positioned para to the hydroxyl group and meta to the CF₃ group, providing regiochemical orthogonality that distinguishes it from positional isomers such as 3-Bromo-4-hydroxy-5-nitrobenzotrifluoride (CAS 206759-48-0) where the bromine is adjacent to the nitro group [2].

Suzuki-Miyaura coupling Aryl bromide reactivity Orthogonal functionalization

Patent-Documented Utility in 2-Haloacetanilide Herbicide Synthesis Confers Industrial Validation vs. Unclaimed Analogs

The target compound falls within the scope of substituted benzotrifluoride intermediates claimed in EP0129528A1 and related patents for the preparation of 2-haloacetanilide herbicides [1]. This patent family explicitly describes nitro-substituted benzotrifluorides as precursors to substituted anilines used in producing a specific class of herbicides [1]. Additionally, EP1290001 (Dow AgroSciences) discloses selective deprotonation and functionalization methods for 3-substituted benzotrifluorides, demonstrating industrial-scale synthetic methodology applicable to compounds with this substitution pattern [2]. In contrast, analogs lacking the hydroxyl group (such as 3-Bromo-5-nitrobenzotrifluoride) or with different substitution patterns are not specifically claimed in these industrial process patents for the same downstream applications [3].

Agrochemical intermediates Herbicide synthesis Patent documentation

Predicted pKa of 3.20 Enables pH-Controlled Deprotonation Distinct from Non-Hydroxylated Analogs

The phenolic hydroxyl group in 3-Bromo-5-hydroxy-4-nitrobenzotrifluoride has a predicted pKa of 3.20±0.20 . This relatively low pKa (compared to unsubstituted phenol's pKa of ~9.95) results from the combined electron-withdrawing effects of the ortho-nitro group and the meta-trifluoromethyl group . The acidic phenol can be selectively deprotonated with mild bases (e.g., carbonate) without affecting other functional groups, enabling chemoselective O-alkylation or O-arylation . This pH-dependent reactivity handle is completely absent in analogs such as 3-Bromo-5-nitrobenzotrifluoride (lacking the hydroxyl) or 2-Bromo-4-nitrobenzotrifluoride (lacking the hydroxyl), which cannot undergo phenolic deprotonation chemistry .

pKa Acidity Deprotonation selectivity

Procurement-Relevant Application Scenarios for 3-Bromo-5-hydroxy-4-nitrobenzotrifluoride


Agrochemical Intermediate for 2-Haloacetanilide Herbicide Synthesis

This compound serves as a precursor in the industrial production of substituted anilines used to manufacture 2-haloacetanilide herbicides, as documented in EP0129528A1 [1]. The bromine substituent enables palladium-catalyzed cross-coupling to install aryl or heteroaryl groups [2], while the nitro group can be reduced to an amine for subsequent acylation with haloacetyl chlorides [1]. The trifluoromethyl group imparts metabolic stability and lipophilicity to the final herbicide active ingredient . Procurement of this specific substitution pattern is essential because positional isomers (e.g., 3-Bromo-4-hydroxy-5-nitrobenzotrifluoride) yield regioisomeric anilines that do not match the structure-activity requirements of the targeted herbicide class.

Medicinal Chemistry Building Block with Orthogonal Functional Handles

The compound provides three orthogonal reactive sites for sequential diversification in medicinal chemistry campaigns [1]: (1) bromine for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl or amino groups [2]; (2) nitro group reducible to primary amine for amide bond formation or reductive amination; and (3) phenolic hydroxyl for O-alkylation or Mitsunobu reactions after deprotonation facilitated by the low pKa of 3.20 . The intramolecular hydrogen bond between the ortho-nitro and hydroxyl groups [1] may also serve as a conformational constraint that mimics bioactive conformations in target-bound states, a feature absent in non-hydroxylated benzotrifluoride analogs.

SNAr-Based Library Synthesis for Parallel Medicinal Chemistry

The strong electron-withdrawing effect of the CF₃ group (Hammett σₘ ≈ 0.43) activates the aromatic ring toward nucleophilic aromatic substitution [1]. This enables the displacement of the nitro group (or fluorine in related derivatives) with aryloxide and arylthioxide nucleophiles under relatively mild conditions (40-95 °C in DMF) as demonstrated in systematic studies of 3-R-5-nitrobenzotrifluorides [2]. The bromine atom remains intact during these SNAr conditions, allowing subsequent Pd-catalyzed diversification of the resulting aryl ether or thioether products . This sequential reactivity—SNAr followed by cross-coupling—is uniquely enabled by the compound's specific substitution pattern and is not replicable with positional isomers where the leaving group and halogen are differently arranged.

Reference Standard for Analytical Method Development in Nitroaromatic Quality Control

The compound's well-defined substitution pattern and the presence of multiple functional groups make it suitable as a reference standard for developing HPLC, GC-MS, or LC-MS methods to detect and quantify nitroaromatic impurities in pharmaceutical and agrochemical manufacturing streams [1]. Its predicted boiling point of 243.0±40.0 °C and density of 1.914±0.06 g/cm³ [2] provide baseline parameters for chromatographic method optimization. Unlike simpler benzotrifluoride analogs, the presence of the phenolic hydroxyl introduces additional hydrogen-bonding interactions with stationary phases, providing a more rigorous test of separation selectivity that better reflects the behavior of drug-like nitroaromatic intermediates encountered in real manufacturing processes.

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